

Introduction: Unveiling a Niche Yet Significant Heterocycle

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1,3-Dimethyl-6-nitro-1H-indazole*

CAS No.: *1354224-47-7*

Cat. No.: *B1144414*

[Get Quote](#)

In the vast landscape of heterocyclic chemistry, the indazole scaffold holds a place of prominence due to its prevalence in a multitude of biologically active compounds.^[1] This guide focuses on a specific, yet noteworthy derivative: **1,3-Dimethyl-6-nitro-1H-indazole**. While not as extensively characterized as some of its analogues, its emergence as a potential impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, underscores its importance in the realm of pharmaceutical development and quality control. This document aims to provide a comprehensive technical overview of its chemical properties, plausible synthetic routes, predicted spectroscopic signatures, and potential reactivity, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

The core structure is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The presence of two methyl groups at positions 1 and 3, and a nitro group at position 6, imparts specific electronic and steric characteristics that dictate its reactivity and potential biological interactions. The electron-withdrawing nature of the nitro group significantly influences the chemistry of the entire molecule.

Physicochemical and Structural Properties

A summary of the key identifiers and predicted physicochemical properties for **1,3-Dimethyl-6-nitro-1H-indazole** is presented below. It is important to note that some of these values are based on computational predictions and should be confirmed experimentally.

Property	Value	Reference
CAS Number	1354224-47-7	[2]
Molecular Formula	C ₉ H ₉ N ₃ O ₂	[3][4]
Molecular Weight	191.19 g/mol	[3][4]
Predicted Boiling Point	346.8 ± 22.0 °C	[3]
Predicted Density	1.36 ± 0.1 g/cm ³	[3]
Storage Conditions	Sealed in dry, 2-8°C	[4]

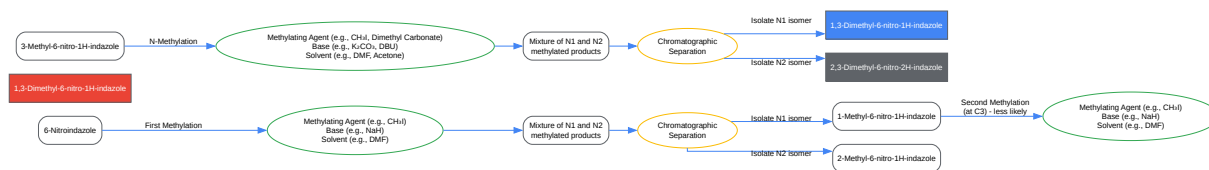
The structural formula of **1,3-Dimethyl-6-nitro-1H-indazole** is depicted in the diagram below, illustrating the numbering of the indazole ring system.

Caption: Structure of **1,3-Dimethyl-6-nitro-1H-indazole**.

Plausible Synthetic Pathways

While a direct, published synthesis for **1,3-Dimethyl-6-nitro-1H-indazole** is not readily available, a plausible route can be devised based on established methodologies for the synthesis and alkylation of indazoles. A likely approach would involve the sequential methylation of 6-nitroindazole.

The synthesis of the precursor, 6-nitroindazole, can be achieved from 2-methyl-5-nitroaniline. [5] The subsequent methylation presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position of the indazole ring. [6]



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1,3-Dimethyl-6-nitro-1H-indazole**.

Experimental Protocol: Proposed N-Methylation of 3-Methyl-6-nitro-1H-indazole

This protocol is adapted from general procedures for the N-alkylation of indazoles and the specific methylation of a similar substrate.^{[7][8]}

- **Preparation:** To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq). Suitable bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- **Methylation:** To the stirred suspension, add a methylating agent (1.0-1.2 eq) such as iodomethane (CH₃I) or dimethyl carbonate. The choice of methylating agent can influence the N1/N2 selectivity and reaction conditions.
- **Reaction:** The reaction mixture is stirred at a temperature ranging from room temperature to 100°C for 10-24 hours, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- **Work-up:** Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate the desired **1,3-Dimethyl-6-nitro-1H-indazole**.

Causality Behind Experimental Choices:

- **Solvent:** DMF and acetone are common polar aprotic solvents that effectively dissolve the indazole substrate and facilitate the S_N2 reaction.
- **Base:** The base is crucial for deprotonating the indazole N-H, generating the nucleophilic indazolide anion. The choice of base can influence the regioselectivity of the alkylation.
- **Methylating Agent:** Iodomethane is a highly reactive methylating agent. Dimethyl carbonate is a more environmentally friendly alternative, though it may require higher temperatures and a stronger base.^[7]

Predicted Spectroscopic Data

No experimental spectra for **1,3-Dimethyl-6-nitro-1H-indazole** are currently published. However, a predictive analysis based on known data for similar compounds can provide valuable guidance for characterization.^{[9][10]}

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO- d_6 would likely exhibit the following key signals:

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N1-CH ₃	~4.0 - 4.2	Singlet	N/A	Methyl group on a nitrogen atom in a heteroaromatic system.
C3-CH ₃	~2.6 - 2.8	Singlet	N/A	Methyl group on a carbon atom of the pyrazole ring.
H-4	~7.8 - 8.0	Doublet	~9.0	Ortho-coupled to H-5.
H-5	~7.6 - 7.8	Doublet of Doublets	~9.0, ~2.0	Ortho-coupled to H-4 and meta-coupled to H-7.
H-7	~8.4 - 8.6	Doublet	~2.0	Meta-coupled to H-5, significantly deshielded by the adjacent nitro group.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show 9 distinct signals:

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
N1-CH ₃	~35 - 40	N-alkyl carbon.
C3-CH ₃	~12 - 15	C-alkyl carbon.
C3	~140 - 145	Carbon bearing a methyl group in the pyrazole ring.
C3a	~120 - 125	Bridgehead carbon.
C4	~122 - 127	Aromatic CH.
C5	~118 - 123	Aromatic CH.
C6	~145 - 150	Carbon directly attached to the electron-withdrawing nitro group.
C7	~108 - 113	Aromatic CH, shielded relative to other aromatic carbons.
C7a	~140 - 145	Bridgehead carbon.

Infrared (IR) Spectroscopy (Predicted)

Key predicted IR absorption bands would include:

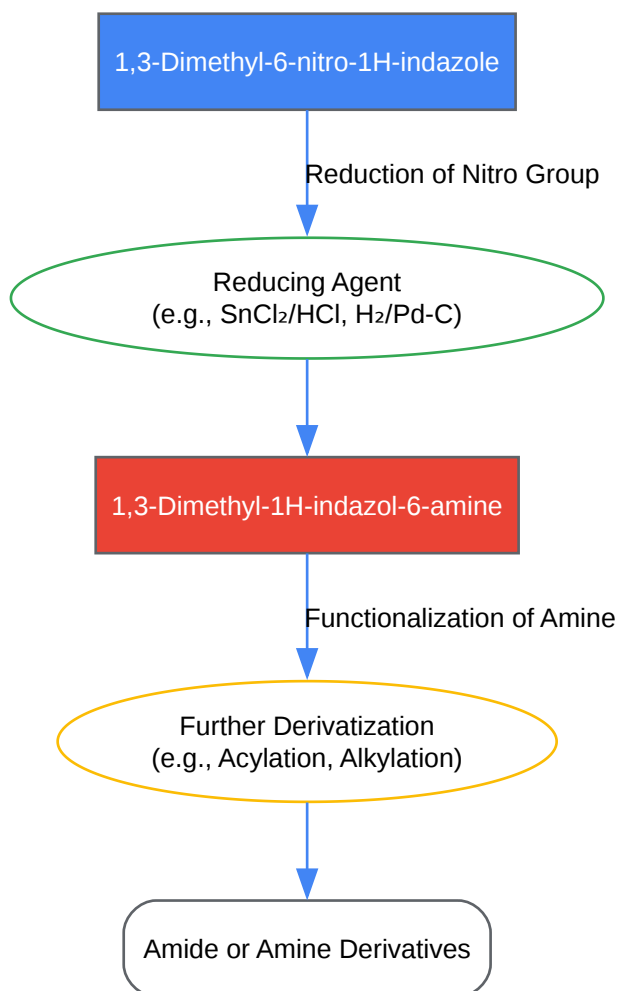
- ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
- ~2950-3100 cm⁻¹: C-H stretching of the aromatic and methyl groups.
- ~1600-1620 cm⁻¹: C=C and C=N stretching vibrations of the indazole ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 191.19. Common fragmentation patterns could involve the loss of the nitro group (NO₂) or a methyl radical (CH₃).

Reactivity and Potential Transformations

The chemical reactivity of **1,3-Dimethyl-6-nitro-1H-indazole** is primarily dictated by the nitro group and the indazole core.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [2. store.usp.org \[store.usp.org\]](https://store.usp.org)
- [3. 1,3-Dimethyl-6-nitro-1H-indazole CAS#: 1354224-47-7 \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [4. 1354224-47-7|1,3-Dimethyl-6-nitro-1H-indazole|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
- [5. 6-Nitroindazole synthesis - chemicalbook \[chemicalbook.com\]](https://chemicalbook.com)
- [6. connectjournals.com \[connectjournals.com\]](https://connectjournals.com)
- [7. CN103319410A - Synthesis method of indazole compound - Google Patents \[patents.google.com\]](https://patents.google.com)
- [8. CN103319410B - A kind of synthetic method of indazole compound - Google Patents \[patents.google.com\]](https://patents.google.com)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [10. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- To cite this document: BenchChem. [Introduction: Unveiling a Niche Yet Significant Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1144414/docs#introduction-unveiling-a-niche-yet-significant-heterocycle\]](https://www.benchchem.com/product/b1144414/docs#introduction-unveiling-a-niche-yet-significant-heterocycle)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)